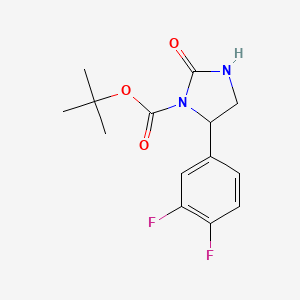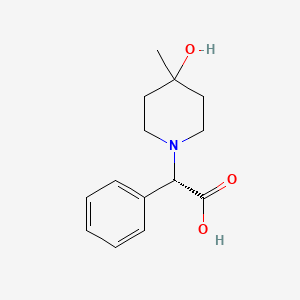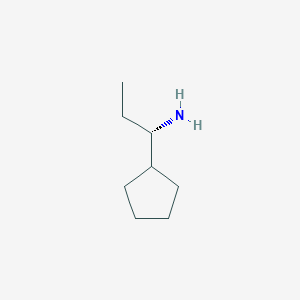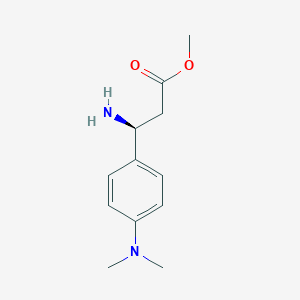
(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable bromophenyl precursor.
Amination: The bromophenyl compound undergoes an amination reaction to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could introduce a new functional group in place of the bromine atom.
科学研究应用
(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and function. The bromophenyl group may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1R,2R)-1-Amino-1-(4-bromophenyl)propan-2-OL: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activity.
1-Amino-1-(4-chlorophenyl)propan-2-OL: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.
1-Amino-1-(4-fluorophenyl)propan-2-OL: Contains a fluorine atom, leading to different chemical and biological properties.
Uniqueness
(1S,2S)-1-Amino-1-(4-bromophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-1-(4-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |
InChI 键 |
RTRKBXOMILNDHA-IMTBSYHQSA-N |
手性 SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)Br)N)O |
规范 SMILES |
CC(C(C1=CC=C(C=C1)Br)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040728.png)




![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)




